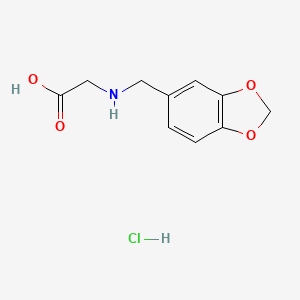

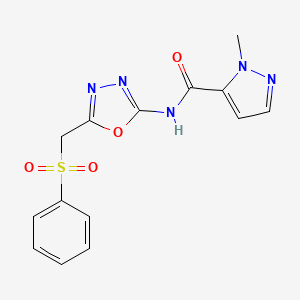

2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

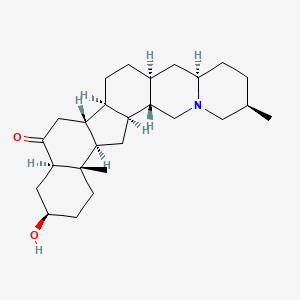

2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid;hydrochloride, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally for its euphoric and empathogenic effects. However, in recent years, there has been growing interest in the scientific research application of MDMA due to its potential therapeutic benefits in treating various mental health disorders.

Scientific Research Applications

1. Anti-inflammatory Drug Interactions

2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid hydrochloride has been studied for its interactions with anti-inflammatory drugs. Research has shown that metal ions like Zn(II), Cd(II), and Pt(II) can form complexes with anti-inflammatory drugs, enhancing their antibacterial and growth inhibitory activity. This implies potential applications in developing more effective anti-inflammatory treatments (Dendrinou-Samara et al., 1998).

2. Decarboxylation Properties

Studies have shown that compounds similar to 2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid hydrochloride, such as benzothiazol-2-yl glyoxylic acid, undergo facile decarboxylation. This property is dependent on certain structural requirements, indicating the potential use of these compounds in chemical synthesis processes (Baudet & Otten, 1970).

3. Alcohol Oxidation Systems

Research involving compounds structurally similar to 2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid hydrochloride, like 1-chloro-1,2-benziodoxol-3(1H)-one, has led to the development of environmentally benign alcohol oxidation systems. These systems are capable of oxidizing various alcohols to carbonyl compounds in high yields, showcasing potential in green chemistry applications (Li & Zhang, 2009).

4. Coordination Chemistry

The coordination chemistry of 2-(1,3-Benzodioxol-5-ylmethylamino)acetic acid hydrochloride and its derivatives can be utilized in mimicking the active sites of enzymes. For example, a ligand similar to this compound was used to create a structural model for purple acid phosphatases, indicating its potential in bioinorganic chemistry (Boudalis et al., 2007).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.ClH/c12-10(13)5-11-4-7-1-2-8-9(3-7)15-6-14-8;/h1-3,11H,4-6H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAYFJVNAJRNEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2382140.png)

![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2382147.png)

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)